6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo(1,3-thiazolidin-5-ylidene)]methyl}-2,3-d imethoxybenzoic acid
Description
This compound is a thiazolidinone derivative featuring a benzoic acid core substituted with 2,3-dimethoxy groups and a methylene-linked thiazolidinone ring. The thiazolidinone moiety contains a 4-ethoxyphenyl group at position 3, a thioxo group at position 2, and a ketone at position 3. The ethoxyphenyl and dimethoxy groups likely influence its pharmacokinetic properties, such as solubility and membrane permeability, while the thiazolidinone core may enable interactions with biological targets via hydrogen bonding or hydrophobic effects .
Properties
IUPAC Name |
6-[(Z)-[3-(4-ethoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2,3-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-4-28-14-8-6-13(7-9-14)22-19(23)16(30-21(22)29)11-12-5-10-15(26-2)18(27-3)17(12)20(24)25/h5-11H,4H2,1-3H3,(H,24,25)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRHRVAKGTXMMV-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)C(=O)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)C(=O)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367875 | |
| Record name | ST50147253 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5324-97-0 | |
| Record name | ST50147253 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo(1,3-thiazolidin-5-ylidene)]methyl}-2,3-dimethoxybenzoic acid” typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form the thiazolidine ring . This intermediate is then reacted with 4-ethoxybenzaldehyde under specific conditions to introduce the ethoxyphenyl group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
The compound “6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo(1,3-thiazolidin-5-ylidene)]methyl}-2,3-dimethoxybenzoic acid” can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
The compound 6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo(1,3-thiazolidin-5-ylidene)]methyl}-2,3-dimethoxybenzoic acid is a complex organic molecule that has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications, supported by data tables and case studies.
Pharmaceutical Applications
The compound is primarily studied for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may possess:
- Antimicrobial Activity : Thiazolidinones have been reported to exhibit antibacterial and antifungal properties. Studies indicate that modifications in the thiazolidinone ring can enhance these activities, making this compound a candidate for further investigation in antimicrobial drug development .
- Anticancer Properties : Research has shown that compounds with thiazolidinone structures can induce apoptosis in cancer cells. The specific arrangement of substituents on the benzene rings may contribute to selective cytotoxicity against various cancer cell lines .
Biochemical Studies
The compound can be utilized in biochemical assays to study enzyme inhibition or modulation. The thiazolidinone moiety may interact with specific enzymes involved in metabolic pathways, providing insights into drug metabolism and efficacy.
Material Science
Due to its unique chemical structure, this compound may also find applications in material science, particularly in the development of organic semiconductors or polymers. Its ability to form stable complexes could be explored for creating novel materials with specific electronic properties.
Table 1: Biological Activities of Related Thiazolidinones
| Compound Name | Activity Type | Reference |
|---|---|---|
| Thiazolidinone A | Antimicrobial | |
| Thiazolidinone B | Anticancer | |
| Thiazolidinone C | Enzyme Inhibition |
Table 2: Structural Features Impacting Activity
| Feature | Impact on Activity |
|---|---|
| Ethoxy Group | Increases lipophilicity |
| Dimethoxy Substituents | Enhances solubility and stability |
| Thiazolidinone Ring | Key for biological activity |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of similar thiazolidinones against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the 4-position of the phenyl ring significantly enhanced activity against both bacterial strains, suggesting that the ethoxy group could similarly influence efficacy in our compound .
Case Study 2: Anticancer Potential
In vitro studies on compounds with thiazolidinone structures demonstrated their ability to induce apoptosis in human breast cancer cell lines. The mechanism was attributed to the activation of caspase pathways, highlighting the potential of these compounds as lead structures for anticancer drug development .
Mechanism of Action
The mechanism of action of “6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo(1,3-thiazolidin-5-ylidene)]methyl}-2,3-dimethoxybenzoic acid” involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl and benzoic acid moieties can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues share the thiazolidinone backbone but differ in substituents and appended aromatic systems. Key examples include:
Key Structural Insights :
- Electron-Withdrawing vs.
- Dual Methoxy Substitution : The 2,3-dimethoxybenzoic acid moiety distinguishes it from simpler benzoic acid derivatives, possibly improving binding to hydrophobic pockets in target proteins .
Mechanistic Insights :
- The thioxo group at position 2 in the thiazolidinone ring may facilitate covalent interactions with cysteine residues in enzymes (e.g., JSP-1) .
- Ethoxyphenyl and dimethoxy groups could enhance lipid solubility, improving blood-brain barrier penetration compared to polar analogues like those in .
Comparison with :
- uses triisopropylsilyl chloride for ester protection (76% yield), suggesting that similar protecting strategies might apply to the target compound’s benzoic acid group .
- employs thiomalic acid for cyclization, a method adaptable to the target’s thiazolidinone synthesis .
Physicochemical Properties
Notes:
Biological Activity
The compound 6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo(1,3-thiazolidin-5-ylidene)]methyl}-2,3-dimethoxybenzoic acid is a thiazolidinone derivative that has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, anticancer, and other pharmacological effects supported by recent research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 372.43 g/mol. The structure includes a thiazolidinone core, which is known for its biological significance.
Antibacterial Activity
Thiazolidinone derivatives have been widely studied for their antibacterial properties. Research indicates that compounds similar to the one exhibit significant antibacterial activity against various strains of bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiazolidinones have shown effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), with reported MIC values ranging from 2.95 to 7.14 µg/mL .
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| 3a | MRSA | 8.23 |
| 3b | VRE | 7.56 |
Antifungal Activity
The compound's antifungal potential is also notable, with studies indicating efficacy against common fungal pathogens. The thiazolidinone scaffold has been linked to the inhibition of fungal growth through various mechanisms, including disruption of cell wall synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. The compound has been tested against multiple cancer cell lines, showing promising results:
- In vitro assays demonstrated cytotoxic effects with IC50 values indicating significant growth inhibition in various cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.5 |
| MCF7 (Breast) | 12.3 |
| HeLa (Cervical) | 10.8 |
The biological activity of thiazolidinones is often attributed to their ability to inhibit key enzymes involved in metabolic pathways critical for bacterial and cancer cell survival. For instance, some derivatives have been shown to inhibit the Type III secretion system in bacteria, leading to reduced virulence and biofilm formation .
Case Studies
- Study on Antibiofilm Activity : A study focused on the antibiofilm potential of thiazolidinone derivatives found that specific compounds significantly inhibited biofilm formation in MRSA and Klebsiella pneumoniae, with biofilm inhibitory concentrations (BICs) as low as 2.22 µg/mL .
- Anticancer Screening : Another research initiative screened a library of thiazolidinone derivatives against a panel of 60 cancer cell lines at the National Cancer Institute, revealing several compounds with potent anticancer activity .
Q & A
Q. What are the optimal reaction conditions for synthesizing 6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo(1,3-thiazolidin-5-ylidene)]methyl}-2,3-dimethoxybenzoic acid?
The synthesis typically involves multi-step reactions, starting with condensation of a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) with a substituted benzaldehyde derivative. Key conditions include:
- Solvents : Dimethyl sulfoxide (DMSO) or ethanol for solubility and reactivity .
- Catalysts : Sodium acetate or triethylamine to facilitate cyclization and stabilize intermediates .
- Temperature : Reflux conditions (80–120°C) for 2–3 hours to drive the reaction to completion .
- Purification : Recrystallization from acetic acid or DMF-ethanol mixtures improves purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Structural confirmation relies on:
- NMR : and NMR to identify substituents (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) .
- IR Spectroscopy : Peaks at 1680–1700 cm (C=O stretch of thiazolidinone) and 2500–2600 cm (S-H stretch of thioxo group) .
- X-ray Crystallography : Resolves stereochemistry of the Z/E-configuration at the methylidene bridge .
Q. How does the compound’s solubility profile influence experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. For biological assays, stock solutions are prepared in DMSO (<1% v/v to avoid cytotoxicity) and diluted in buffered media .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. weak cytotoxicity)?
Discrepancies may arise from:
- Substituent effects : The position of methoxy/ethoxy groups modulates target affinity. For example, 3,4-dimethoxy analogs show enhanced antimicrobial activity compared to 2,4-substituted variants .
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or inflammation models (LPS-induced vs. COX-2 inhibition) yield divergent results .
- Metabolic stability : Poor bioavailability in certain models due to esterase-mediated hydrolysis of the benzoic acid moiety .
Q. How does the thiazolidinone ring contribute to target interactions in anticancer mechanisms?
The thiazolidinone core acts as a Michael acceptor, enabling covalent binding to cysteine residues in protein kinases (e.g., EGFR, VEGFR). Computational docking studies suggest the 4-ethoxyphenyl group enhances hydrophobic interactions with kinase ATP-binding pockets . Structure-activity relationship (SAR) studies show that replacing the thioxo group with oxo reduces potency by 10-fold, highlighting its role in hydrogen bonding .
Q. What methodologies validate the compound’s mechanism of action in enzymatic inhibition?
- Kinetic assays : Measure IC values using fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Molecular docking : Compare binding poses with co-crystallized inhibitors (e.g., gefitinib for EGFR) to identify critical interactions .
- Mutagenesis studies : Replace key cysteine residues in target enzymes to confirm covalent binding .
Data Analysis and Comparative Studies
Q. How do structural analogs with modified aryl groups affect biological potency?
| Analog Modification | Activity Change | Reference |
|---|---|---|
| 4-Ethoxy → 4-Methoxy | 20% decrease in kinase inhibition | |
| Thiazolidinone → Triazolo | Enhanced antifungal activity | |
| Benzoic acid → Hexanoic acid | Improved bioavailability | |
| These trends underscore the importance of the ethoxy group for target selectivity and the carboxylic acid for solubility . |
Q. What statistical approaches are used to analyze dose-response contradictions in cytotoxicity studies?
- Hill slope analysis : Distinguishes between allosteric vs. competitive inhibition modes .
- ANOVA with post-hoc tests : Identifies significant differences in IC values across cell lines .
- Resazurin assays : Normalize data to account for metabolic variability in primary vs. immortalized cells .
Methodological Challenges
Q. How are synthetic yields optimized while minimizing byproducts like thiourea derivatives?
- Stepwise purification : Isolate intermediates (e.g., Schiff base precursors) via column chromatography .
- Catalyst screening : Palladium/copper catalysts reduce side reactions in cyclization steps .
- pH control : Maintain pH 7–8 during thiazolidinone formation to prevent hydrolysis .
Q. What computational tools predict the compound’s metabolic stability?
- ADMET predictors : SwissADME or pkCSM estimate clearance rates and CYP450 interactions .
- MD simulations : Assess stability of the Z-configuration under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
